molecular formula C10H9BrN2O B1437381 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol CAS No. 1021089-01-9

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Cat. No.: B1437381
CAS No.: 1021089-01-9
M. Wt: 253.09 g/mol
InChI Key: RWSAGRFNLWDYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS 1021089-01-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H9BrN2O and a molecular weight of 253.10 g/mol, this brominated 1,8-naphthyridine derivative serves as a valuable synthetic intermediate and scaffold in medicinal chemistry . The 1,8-naphthyridine core is a privileged structure in drug discovery, known for its diverse biological activities. Recent scientific literature highlights that 1,8-naphthyridine derivatives exhibit significant pharmacological properties, including potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain . Furthermore, this heterocyclic system is recognized for other applications such as antibacterial, antiviral, and antitumor activities, making it a versatile template for developing new therapeutic agents . Researchers can utilize the reactive bromo substituent on this molecule for further functionalization via cross-coupling reactions and other transformations, enabling the exploration of structure-activity relationships. Handle with care: this product may cause skin and eye irritation and may be harmful if swallowed . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-bromo-5,7-dimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-5-7-3-4-8(14)13-10(7)12-6(2)9(5)11/h3-4H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSAGRFNLWDYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)NC2=NC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Medicinal Chemistry and Drug Discovery[1]

Executive Summary

The compound 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 1021089-01-9) represents a highly specialized heterocyclic intermediate within the 1,8-naphthyridine class. Structurally characterized by a diazanaphthalene core, this molecule serves as a critical bioisostere for quinoline and isoquinoline scaffolds in drug design.[1]

Its significance lies in its trifunctional nature:

  • The 2-Hydroxy/2-Oxo Motif: Capable of lactam-lactim tautomerism, serving as a hydrogen bond donor/acceptor pair essential for kinase hinge binding.[1]

  • The 6-Bromo Handle: A sterically constrained electrophilic site positioned between two methyl groups, enabling high-value cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • The 5,7-Dimethyl Pattern: Provides steric bulk and lipophilicity, modulating metabolic stability and preventing "flat" molecular conformations.[1]

This guide details the physicochemical properties, synthesis logic, and reactivity profile of this compound, designed for researchers optimizing lead compounds in oncology and infectious disease programs.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and formulation.

PropertyValue / DescriptionContext
CAS Number 1021089-01-9Unique Identifier [1]
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol Fragment-based drug discovery (FBDD) compliant
Appearance Pale yellow to off-white solidTypical of halogenated naphthyridines
Solubility DMSO, DMF (High); Water (Low)Requires polar aprotic solvents for reaction
pKa (Predicted) ~0.5 (N1), ~11.0 (OH/NH)Amphoteric character due to tautomerism
H-Bond Donors 1 (in lactam form)Critical for active site recognition
H-Bond Acceptors 2 (N8, O2)

Structural Analysis: The Tautomeric Equilibrium

A defining feature of 1,8-naphthyridin-2-ols is their existence in equilibrium between the 2-ol (lactim) and 2-one (lactam) forms. In the solid state and polar solvents (DMSO, MeOH), the 2-one (lactam) tautomer predominates due to the stability of the amide-like resonance.

Understanding this equilibrium is vital for alkylation strategies. Reactions under basic conditions can yield mixtures of O-alkylated (lactim ether) and N-alkylated (lactam) products depending on the counter-ion and solvent polarity (Hard-Soft Acid-Base theory).

Visualization: Tautomerism & Reactivity Logic[2]

Tautomerism Lactam Lactam Form (2-one) Dominant in Solution Lactim Lactim Form (2-ol) Aromatic Character Lactam->Lactim Tautomerism (Fast) N_Alk N-Alkylation (Soft Electrophiles) Lactam->N_Alk Cl_Sub Chlorination (POCl3) Forms 2-Cl derivative Lactam->Cl_Sub Activation O_Alk O-Alkylation (Hard Electrophiles/Ag+) Lactim->O_Alk Lactim->Cl_Sub Activation

Figure 1: Tautomeric equilibrium determines the regioselectivity of alkylation and activation pathways.

Synthesis & Manufacturing Methodologies

The synthesis of this compound generally follows a convergent heterocyclic construction followed by functionalization.

The Modified Friedländer/Skraup Approach

The most robust route involves the condensation of a substituted 2-aminopyridine with a malic acid derivative or a beta-keto ester.[1]

Protocol:

  • Precursor Selection: Start with 2-amino-4,6-dimethylpyridine .[1]

  • Ring Closure: Condensation with malic acid in concentrated sulfuric acid (Pechmann-type synthesis) or with dimethyl malonate at high temperatures (Dowtherm A).[1]

    • Mechanism:[2][1][3][4] Acid-catalyzed electrophilic aromatic substitution on the pyridine ring followed by dehydration.[1]

    • Intermediate: Yields 5,7-dimethyl-1,8-naphthyridin-2(1H)-one.

  • Regioselective Bromination:

    • Reagents: Bromine (Br₂) in Glacial Acetic Acid or N-Bromosuccinimide (NBS) in DMF.[1]

    • Conditions: The 5,7-dimethyl substitution activates the ring, but also provides steric hindrance. However, position 6 is the only available aromatic proton on the pyridine ring (Ring B).

    • Outcome: Electrophilic substitution occurs exclusively at C6, yielding the target This compound .

Quality Control (Self-Validating System)

To ensure the integrity of the synthesized material, the following checks are mandatory:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C6 proton signal and the retention of the C3/C4 alkene doublets (or singlets depending on resolution) and two distinct methyl singlets.

  • LC-MS: Confirm the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

Reactivity Profile & Derivatization[2][6][7]

The this compound scaffold is a versatile "switchboard" for medicinal chemists.

Palladium-Catalyzed Cross-Coupling (C6 Position)

The C6-Bromine is the primary handle for diversity.[1]

  • Challenge: The bromine is flanked by two methyl groups (positions 5 and 7).[1] This creates significant steric hindrance .[1]

  • Solution: Use active, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-palladium complexes (e.g., PEPPSI) to facilitate oxidative addition and reductive elimination.

  • Application: Suzuki couplings here allow the introduction of aryl/heteroaryl groups, often resulting in atropisomers (axial chirality) due to restricted rotation against the methyl groups [3].

Nucleophilic Displacement (C2 Position)

To access 2-amino or 2-alkoxy derivatives, the oxygen must be converted to a leaving group.[1]

  • Activation: Reflux with phosphoryl chloride (POCl₃) converts the 2-ol to 2-chloro-6-bromo-5,7-dimethyl-1,8-naphthyridine .

  • SNAr: The 2-chloro position is highly reactive toward nucleophilic aromatic substitution (amines, alkoxides) due to the electron-deficient nature of the naphthyridine ring [2].

Visualization: Synthetic Workflow

SynthesisWorkflow Core 6-Bromo-5,7-dimethyl- 1,8-naphthyridin-2-ol Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Pd(0) / Ar-B(OH)2 (Steric care needed) Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0) / Amines Chloro 2-Chloro Derivative (via POCl3) Core->Chloro POCl3 / Reflux Precursor 2-Amino-4,6-dimethylpyridine + Malic Acid/Malonate Precursor->Core Cyclization & Bromination SNAr SNAr Displacement (2-Amino/Alkoxy) Chloro->SNAr R-NH2 / Heat

Figure 2: Divergent synthesis pathways from the core scaffold.

Applications in Drug Discovery[8][9]

Kinase Inhibition

The 1,8-naphthyridine core is a classic bioisostere for the quinoline core found in many kinase inhibitors (e.g., Lenvatinib analogs). The 2-one/2-ol motif can function as a "hinge binder," forming hydrogen bonds with the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The 5,7-dimethyl groups can fill hydrophobic pockets, improving potency and selectivity [2, 5].

Antibacterial Agents

Historically linked to Nalidixic acid, 1,8-naphthyridines are potent DNA gyrase inhibitors.[1] While modern fluoroquinolones dominate, the 1,8-naphthyridine scaffold remains a viable backup for multidrug-resistant (MDR) Gram-negative pathogens [3].

PET Imaging Precursors

Brominated naphthyridines are excellent precursors for Carbon-11 (via methylation) or Fluorine-18 (via halogen exchange) radiotracers used in Positron Emission Tomography (PET) to map neuroreceptors [4].[1]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use a fume hood.[1] Avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[1]

  • Spill Protocol: Sweep up solid; do not flush into surface water.[1] Dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information.[1] (2015).[1] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.[1] Retrieved from [Link]

  • PharmRxiv.[1] (n.d.). Advancing 6-bromo-7-[11C]methylpurine synthesis (Analogous Chemistry). Retrieved from [Link]

  • Wiley Online Library.[1] (2025).[2][1][5][6][7] Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Retrieved from [Link]

Sources

Structure Elucidation of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The precise structural characterization of novel 1,8-naphthyridine derivatives is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to unequivocally determine the structure of 6-bromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques. We will explore the causality behind experimental choices and demonstrate how data from multiple orthogonal methods—Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques—are synthesized to build an unassailable structural proof. The IUPAC name suggests the presence of a hydroxyl group (-ol), which exists in tautomeric equilibrium with its keto form, 1,8-naphthyridin-2(1H)-one. Spectroscopic analysis will be key to identifying the predominant form.

Chapter 1: Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to establish the molecular formula and identify the key functional groups present. This foundational data provides the necessary constraints for interpreting more complex spectroscopic information.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the cornerstone for determining the elemental composition of an unknown compound. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. For the target compound, HRMS is also critical for confirming the presence of bromine, which has a distinctive isotopic signature.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use positive ion mode ESI to generate the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum over a range of m/z 100-500 using a TOF analyzer.

  • Data Processing: Calibrate the spectrum using a known standard. Determine the accurate mass of the monoisotopic peak and analyze the isotopic pattern.

Expected Data & Interpretation: The molecular formula C₁₀H₉BrN₂O has a calculated monoisotopic mass of 251.9898. The HRMS experiment should yield a measured m/z value for [M+H]⁺ that is extremely close to the calculated value of 252.9976.

A crucial confirmatory feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing ion: the M peak and the M+2 peak, which should have nearly equal intensities.[3]

IonCalculated m/z ([M+H]⁺)Observed m/z (Expected)IsotopeRelative Abundance
C₁₀H₉⁷⁹BrN₂O252.9976~252.9976M~100%
C₁₀H₉⁸¹BrN₂O254.9956~254.9956M+2~97.5%

The observation of this characteristic doublet provides definitive evidence for the presence of a single bromine atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For this specific compound, FTIR is invaluable for probing the keto-enol tautomerism by identifying characteristic vibrational modes for N-H and C=O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty crystal and subtract it from the sample spectrum.

Expected Data & Interpretation: The spectrum is expected to show several key absorption bands that are diagnostic for the proposed structure, particularly the lactam (keto) tautomer.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3200-3000N-H StretchAmide/LactamIndicates the presence of the N-H bond, supporting the 2-one tautomer.
~1660C=O StretchAmide I Band (Lactam)Strong absorption confirming the presence of a carbonyl group.
1600-1450C=C & C=N StretchesAromatic RingsConfirms the presence of the naphthyridine core.
3000-2850C-H StretchMethyl GroupsIndicates the aliphatic C-H bonds of the two methyl substituents.

The presence of a strong carbonyl (C=O) stretch around 1660 cm⁻¹ and a distinct N-H stretch would provide compelling evidence that the compound exists predominantly in the 6-bromo-5,7-dimethyl-1,8-naphthyridin-2(1H)-one form in the solid state.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[4] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Logical Workflow for NMR-Based Structure Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_final Structure Confirmation H1_NMR ¹H NMR (Proton Environment) COSY ¹H-¹H COSY (Proton Neighbors) H1_NMR->COSY Identifies coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Links protons to carbons DEPT DEPT-135 (Carbon Type) DEPT->C13_NMR Assigns C-types HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Defines one-bond correlations Final Final Structure Assembly & Assignment HMBC->Final Assembles the molecular skeleton

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). For this molecule, it will reveal the signals for the two aromatic protons, the two methyl groups, and the amide proton.

Experimental Protocol: 400 MHz ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. The residual solvent peak also serves as an internal reference.

  • Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO peak (δ ~2.50 ppm).

Predicted Spectrum & Interpretation: Based on known data for 1,8-naphthyridone derivatives, the following signals are expected.[5][6]

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~12.0broad singlet1H1-NHThe amide proton is acidic and often exchanges, leading to a broad signal at a very downfield chemical shift.
~7.8doublet1HH-4The proton at C4 is part of a pyridine ring and is deshielded. It is coupled to H-3.
~6.5doublet1HH-3The proton at C3 is coupled to H-4. It is typically found more upfield than H-4.
~2.6singlet3H7-CH₃The methyl group at C7 is adjacent to the N8 nitrogen atom.
~2.4singlet3H5-CH₃The methyl group at C5 is adjacent to the bromine-substituted C6.
¹³C NMR and DEPT-135 Spectroscopy

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule. The DEPT-135 experiment is a crucial adjunct that helps differentiate between carbon types: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (including C=O) are absent in a DEPT-135 spectrum.

Experimental Protocol: 100 MHz ¹³C NMR with DEPT-135

  • Use the same sample prepared for ¹H NMR.

  • Acquire a standard proton-decoupled ¹³C spectrum.

  • Acquire a DEPT-135 spectrum.

  • Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Predicted Spectrum & Interpretation: A total of 10 distinct carbon signals are expected. The DEPT-135 experiment will confirm the assignments.

Predicted δ (ppm)DEPT-135 SignalAssignmentRationale
~161AbsentC-2The C=O carbon of the lactam is highly deshielded.
~155AbsentC-8aQuaternary carbon at the ring junction.
~148AbsentC-7Quaternary carbon attached to a nitrogen and a methyl group.
~140PositiveC-4Aromatic CH carbon, deshielded by the adjacent nitrogen.
~138AbsentC-5Quaternary carbon attached to a methyl group.
~120AbsentC-4aQuaternary carbon at the ring junction.
~118AbsentC-6Quaternary carbon directly attached to the electronegative bromine atom.
~115PositiveC-3Aromatic CH carbon.
~23Positive7-CH₃Aliphatic methyl carbon.
~18Positive5-CH₃Aliphatic methyl carbon.
2D NMR Correlation Spectroscopy

Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[7][8] COSY identifies proton-proton couplings, HSQC maps protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations, which are essential for assembling the complete molecular skeleton.[9]

Experimental Protocols: Standard pulse sequences for COSY, HSQC, and HMBC experiments are run on the same sample using optimized parameters.

Interpretation and Structure Assembly:

  • COSY (¹H-¹H Correlation Spectroscopy): A cross-peak between the signals at ~7.8 ppm and ~6.5 ppm will confirm that H-3 and H-4 are vicinally coupled, establishing the C3-C4 fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will unambiguously link the proton signals to their attached carbons:

    • δH ~7.8 ppm ↔ δC ~140 ppm (H-4 ↔ C-4)

    • δH ~6.5 ppm ↔ δC ~115 ppm (H-3 ↔ C-3)

    • δH ~2.6 ppm ↔ δC ~23 ppm (7-CH₃ ↔ 7-CH₃)

    • δH ~2.4 ppm ↔ δC ~18 ppm (5-CH₃ ↔ 5-CH₃)

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most critical experiment for confirming the overall structure. Key expected correlations that piece together the rings and place the substituents are illustrated below.

Caption: Key HMBC correlations for structural confirmation.

  • Placement of Methyl Groups: The protons of the 5-CH₃ group (δH ~2.4) will show correlations to C-5, C-4a, and the bromine-bearing C-6. The protons of the 7-CH₃ group (δH ~2.6) will show correlations to C-7, C-8a, and C-6. These correlations definitively place the two methyl groups and, by extension, the bromine atom at position 6.

  • Confirmation of the Pyridinone Ring: The H-4 proton (δH ~7.8) will correlate to the carbonyl carbon C-2 and the ring-junction carbon C-5. The H-3 proton (δH ~6.5) will also correlate to C-2 and the other ring-junction carbon, C-4a.

Chapter 3: Definitive Proof via X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence in the assigned structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It provides a three-dimensional map of electron density in the solid state, confirming not only the connectivity but also the precise bond lengths and angles of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water or DMF).

  • Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.[11]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Expected Outcome: The refined crystal structure would provide a definitive 3D model of 6-bromo-5,7-dimethyl-1,8-naphthyridin-2(1H)-one, confirming the atomic connectivity established by NMR and providing precise geometric parameters. This method serves as the gold standard for absolute structure proof.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical integration of multiple analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula and confirms the presence of bromine. FTIR spectroscopy identifies key functional groups and supports the predominance of the lactam tautomer. Finally, a suite of 1D and 2D NMR experiments, culminating in the analysis of long-range HMBC correlations, allows for the complete and unambiguous assembly of the molecular architecture. Each technique provides a unique and essential piece of the puzzle, and their combined power allows for the confident assignment of the structure, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
  • Indolean, L. C., Dulamita, N., & Vlassa, M. (2000). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][7]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][7]. Revue Roumaine de Chimie.

  • Indolean, L. C., Dulamita, N., Vlassa, M., & Brouant, P. (2000). Assignments of1H and13C NMR spectra of benzo[b][1][7]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b][1][7]-naphthyiridine. ResearchGate.

  • Silva, A. M. S., Santos, C. M. M., & Pinto, D. C. G. A. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset...
  • Pop, A., Diudea, M., & Vlassa, M. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Silva, A. M. S., Santos, C. M. M., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Chavda, V. P., et al. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PMC.
  • Ahmed, N. S., AlFooty, K. O., & Khalifah, S. S. (2014, January 27). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Semantic Scholar.
  • Alishala, A. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 22-26.
  • LibreTexts. (2023, August 29).
  • Chavda, V. P., et al. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.

Sources

A Technical Guide to 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of 6-bromo-5,7-dimethyl-1,8-naphthyridin-2-ol, a specific derivative with potential for further investigation in drug discovery programs. Due to the limited availability of direct experimental data for this exact compound, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a plausible pathway for its synthesis, detailed protocols for its characterization, and an exploration of its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the expanding field of 1,8-naphthyridine chemistry and its therapeutic implications.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound composed of two fused pyridine rings, is a cornerstone in the development of therapeutic agents.[1] The discovery of nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core, marked a significant milestone in medicinal chemistry and paved the way for the development of numerous derivatives with diverse pharmacological activities.[2]

The versatility of the 1,8-naphthyridine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This has led to the development of compounds with a broad range of therapeutic applications, including:

  • Anticancer Agents: Derivatives have shown potent activity against various cancer cell lines, with mechanisms of action that include the inhibition of topoisomerase II.[1][3]

  • Antimicrobial Agents: The scaffold is central to many antibacterial and antifungal drugs.[4]

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving properties.

  • Neurological Applications: The 1,8-naphthyridine core has been explored for its potential in treating neurological disorders.

The subject of this guide, this compound, incorporates key structural features—a bromine substituent and two methyl groups—that are anticipated to modulate its biological activity and provide a handle for further chemical modifications.

Proposed Synthesis of this compound

Synthetic Pathway cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Electrophilic Bromination 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Intermediate_A 5,7-Dimethyl-1,8-naphthyridin-2-ol 2-Amino-6-methylpyridine->Intermediate_A 1. PPA, heat 2. Cyclization Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate_A Final_Product This compound Intermediate_A->Final_Product H2SO4 Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-ol via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for constructing quinoline and naphthyridine ring systems.[6] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Acid Catalysis: Slowly add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heating: Heat the reaction mixture to 120-140 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield 5,7-dimethyl-1,8-naphthyridin-2-ol.

Step 2: Bromination of 5,7-Dimethyl-1,8-naphthyridin-2-ol

Electrophilic aromatic substitution is a common method for introducing a bromine atom onto an aromatic ring. The electron-donating nature of the hydroxyl group and the directing effects of the pyridine nitrogen atoms will influence the position of bromination.

Protocol:

  • Dissolution: Dissolve the synthesized 5,7-dimethyl-1,8-naphthyridin-2-ol (1.0 eq) in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Precipitation and Isolation: A precipitate of this compound should form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water until the filtrate is neutral, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be higher than the unbrominated precursor
Solubility Sparingly soluble in water, soluble in DMSO and DMF
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts will be influenced by the bromine substituent. A related compound, 7-(4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy)-2,4-dimethyl-1,8-naphthyridine, showed signals for the methyl groups at δ = 2.65 and 2.67 ppm and aromatic protons in the range of δ = 7.09-8.30 ppm.[7] For the target molecule, one of the aromatic proton signals present in the precursor will be absent due to bromine substitution.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the ten carbon atoms in the molecule. The carbon atom attached to the bromine will experience a downfield shift.

Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M and M+2) of approximately equal intensity.[8][9] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • O-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A peak in the same region, potentially overlapping with the O-H stretch, from the tautomeric amide form.

  • C=O stretch: A strong absorption around 1650-1680 cm⁻¹ if the compound exists in its keto (naphthyridinone) tautomeric form.

  • C=N and C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

  • C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Potential Biological Activities and Therapeutic Applications

The 1,8-naphthyridine scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of a bromine atom can significantly enhance the therapeutic potential of a molecule by increasing its lipophilicity, which can improve cell membrane permeability, and by providing a site for further chemical modification.

Anticancer Activity

Many 1,8-naphthyridine derivatives have demonstrated potent anticancer activity.[1][3] The mechanism often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. It is plausible that this compound could exhibit similar cytotoxic effects. Further screening against a panel of cancer cell lines would be necessary to evaluate its potential as an anticancer agent.

Anticancer_Mechanism Naphthyridine 6-Bromo-5,7-dimethyl- 1,8-naphthyridin-2-ol Topoisomerase_II Topoisomerase II Naphthyridine->Topoisomerase_II Inhibition DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Plausible mechanism of anticancer action via Topoisomerase II inhibition.

Antimicrobial Activity

The 1,8-naphthyridine core is the backbone of several successful antibacterial drugs.[4] These compounds often act by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. The presence of the bromo and methyl groups on the naphthyridine ring could modulate the compound's interaction with the active site of DNA gyrase, potentially leading to potent antibacterial activity. Evaluation against a range of Gram-positive and Gram-negative bacteria would be a critical step in exploring this potential.

Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

  • In Vitro Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and microbial strains to identify its primary biological activity.

  • Structure-Activity Relationship (SAR) Studies: A library of analogues could be synthesized by modifying the substituents at various positions of the 1,8-naphthyridine ring to optimize potency and selectivity.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying molecular mechanism.

Conclusion

This technical guide has provided a comprehensive overview of this compound, a compound with significant potential in drug discovery. By leveraging established synthetic methodologies and knowledge of the broad biological activities of the 1,8-naphthyridine scaffold, a clear path for the synthesis, characterization, and biological evaluation of this molecule has been outlined. The insights provided herein are intended to facilitate further research and development of this and related compounds as novel therapeutic agents.

References

  • New Synthetic Approaches for Cytotoxic Activity of Novel 1,8-Naphthyridine Derivatives. ResearchGate. (URL: [Link])

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. (URL: [Link])

  • Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... ResearchGate. (URL: [Link])

  • 7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine dimethanol solvate. National Institutes of Health. (URL: [Link])

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8-[1][10] NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION. Academia.edu. (URL: [Link])

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. (URL: [Link])

  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. (URL: [Link])

  • Crystal and molecular structures of 5,7-dimethyl-1,8-naphthyridine-2-ol (=LH) and of its mercury (II) complex HgL2 and synthesis of some lanthanide/HgL2 heterometallic complexes. ResearchGate. (URL: [Link])

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (URL: [Link])

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. (URL: [Link])

  • Bromo pattern in Mass Spectrometry. YouTube. (URL: [Link])

  • 2-Bromo-1,7-naphthyridin-8(7H)-one. PubChem. (URL: [Link])

  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation. (URL: [Link])

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. (URL: [Link])

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). University of Lethbridge. (URL: [Link])

  • Bromination of naphtho[2,3-c][1][2][11]thiadiazole-4,9-dione. Russian Chemical Bulletin. (URL: [Link])

  • 5.2 Mass Spectrometry. Chemistry LibreTexts. (URL: [Link])

  • Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Organic Chemistry Portal. (URL: [Link])

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,8-Naphthyridine Process Chemistry Topic: Optimization & Troubleshooting for 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol Doc ID: NAPH-OPT-06B Status: Active

Strategic Overview: The Regioselectivity Challenge

The synthesis of This compound presents a classic heterocyclic challenge: Regioselectivity .

Researchers often attempt to synthesize the core 5,7-dimethyl-1,8-naphthyridin-2-ol scaffold first, followed by electrophilic bromination (using


 or NBS). This is the most common point of failure. 
  • The Trap: In 1,8-naphthyridin-2-ones (the tautomer of 2-ols), position 3 (

    
     to the carbonyl) is highly nucleophilic. Direct bromination typically yields the 3-bromo  or 3,6-dibromo  product, rather than the desired 6-bromo congener.
    
  • The Solution: The optimized route requires a pre-functionalization strategy . You must introduce the bromine atom onto the pyridine precursor before cyclization.

This guide details the optimized Pre-Synthetic Bromination Route and provides troubleshooting for those attempting the Post-Synthetic Route .

Optimized Experimental Protocol (Recommended)

Method: Modified Friedländer/Peckmann Cyclization using Brominated Precursors. Target Purity: >98% (HPLC)

Phase A: Precursor Synthesis (Ligand Preparation)

Reaction: Bromination of 2-amino-4,6-dimethylpyridine.

  • Dissolution: Dissolve 2-amino-4,6-dimethylpyridine (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0–5°C.

    • Technical Note: The 4,6-dimethyl substituents direct the bromine to position 5 (the only open aromatic CH on the pyridine ring), which corresponds to position 6 in the final naphthyridine.

  • Workup: Pour into ice water. Neutralize with

    
    . Filter the precipitate.
    
  • Result: 2-Amino-5-bromo-4,6-dimethylpyridine .

Phase B: Cyclization to Naphthyridine Core

Reaction: Condensation with Malic Acid (Peckmann-type).

  • Mixing: In a round-bottom flask, combine:

    • 2-Amino-5-bromo-4,6-dimethylpyridine (1.0 eq)

    • DL-Malic Acid (1.2 eq)

    • Conc.

      
       (3–5 vol).
      
  • Heating: Heat gradually to 100°C (exothermic foaming occurs—Caution ). Once foaming subsides, heat to 130°C for 2–3 hours.

    • Why Malic Acid? Malic acid decarbonylates in situ to form formylacetic acid (equivalent), which condenses to form the "2-ol" (lactam) ring without adding extra methyl groups.

  • Quenching: Cool to RT. Pour onto crushed ice.

  • Neutralization: Adjust pH to 5–6 using Ammonium Hydroxide (

    
    ).
    
    • Critical Step: The product precipitates at neutral/slightly acidic pH. At high pH, the phenol/lactam may form a soluble salt.

  • Purification: Recrystallize from DMF/Ethanol or Acetic Acid.

Visualization: Synthetic Pathway & Logic

The following diagram contrasts the "Risky" direct route with the "Robust" pre-functionalized route.

G Start Starting Material: 2-Amino-4,6-dimethylpyridine Cyclization Step 1: Cyclization (Malic Acid/H2SO4) Start->Cyclization Path A (Risky) Bromination_Pre Step 1: Bromination (NBS, AcOH, 0°C) Start->Bromination_Pre Path B (Recommended) Core Intermediate: 5,7-Dimethyl-1,8-naphthyridin-2-ol Cyclization->Core Bromination_Direct Step 2: Direct Bromination (Br2 or NBS) Core->Bromination_Direct Impurity MAJOR IMPURITY: 3-Bromo isomer (Hard to separate) Bromination_Direct->Impurity Kinetic Control Precursor Intermediate: 2-Amino-5-bromo-4,6-dimethylpyridine Bromination_Pre->Precursor Cyclization_Final Step 2: Cyclization (Malic Acid/H2SO4, 130°C) Precursor->Cyclization_Final Target TARGET: This compound Cyclization_Final->Target Regiospecific

Caption: Comparison of synthetic routes. Path B (Green) guarantees the 6-bromo position by installing it on the pyridine ring before the second ring is formed, avoiding the C3-selectivity issues of Path A.

Troubleshooting Guide (Q&A)

Issue: Regioselectivity & Impurities

Q: I tried brominating 5,7-dimethyl-1,8-naphthyridin-2-ol directly with NBS, but the NMR shows a mixture. What happened? A: You likely brominated position 3.

  • Diagnosis: Check the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    H NMR.[1][2] The proton at C3 (usually a singlet around 
    
    
    
    6.5–7.0 ppm) will disappear if C3 is brominated. If you have the 6-bromo product, the C3 proton should remain, and the aromatic proton signal from the pyridine ring should disappear.
  • Remedy: Direct bromination is difficult to control. If you must use this route, try blocking position 3 first (e.g., via iodination and selective dehalogenation, though this is inefficient) or switch to the Precursor Route (Phase A above) .

Issue: Solubility

Q: The final product is insoluble in most organic solvents (DCM, MeOH). How do I characterize it? A: 1,8-Naphthyridin-2-ols exhibit strong intermolecular hydrogen bonding (dimerization similar to DNA base pairs) and


-stacking.
  • Solvent Choice: Use DMSO-d6 or TFA-d (Trifluoroacetic acid) for NMR.

  • Reaction Solvent: For subsequent reactions (e.g., chlorination with

    
    ), use neat reagent or high-boiling solvents like Toluene/DMF mixtures.
    
Issue: Tautomerism

Q: My LC-MS shows the correct mass, but the IR suggests a carbonyl (C=O). Did I make the wrong compound? A: No. You have the lactam tautomer .

  • Explanation: 1,8-naphthyridin-2-ol exists in equilibrium with 1,8-naphthyridin-2(1H)-one. In the solid state and polar solvents, the 2-one (lactam) form predominates.

  • Reactivity: If you need to do O-alkylation, use silver salts (

    
    ). If you use simple bases (
    
    
    
    ) and alkyl halides, you will predominantly get N-alkylation at the N1 position.

Optimization Data: Reagent Selection

VariableCondition A (Standard)Condition B (Optimized)Outcome
Brominating Agent

/ Acetic Acid
NBS / DMF or MeCN NBS provides slower, more controlled release of bromine radical/electrophile, reducing tar formation.
Temperature Reflux (

)
0–25

Lower temperature favors substitution at the most electron-rich site (C5 of pyridine precursor) without degrading the amine.
Cyclization Acid Polyphosphoric Acid (PPA)Conc.

Sulfuric acid is easier to quench and work up than viscous PPA, improving yield recovery.

References

  • General Naphthyridine Synthesis: Paudler, W. W., & Kress, T. J. (1967). The Chemistry of the 1,8-Naphthyridines. Advances in Heterocyclic Chemistry. Link

  • Bromination Selectivity: Brown, D. J. (2002). The Naphthyridines.[2][3][4][5][6][7][8] The Chemistry of Heterocyclic Compounds, Wiley. Link

  • Precursor Synthesis (2-Amino-5-bromo-4,6-dimethylpyridine): Reid, W., et al. (1976). Syntheses with 2-amino-3-bromo-4,6-dimethylpyridine. Chemische Berichte.
  • Tautomerism: Jankowiak, A., et al. (2007). Tautomeric equilibria in 1,8-naphthyridin-2-one derivatives. Journal of Molecular Structure. Link

Sources

Technical Support Center: Purification of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol .

Critical Technical Insight: Researchers often struggle with this compound because of its lactam-lactim tautomerism . While nomenclature suggests an alcohol ("-ol"), in the solid state and polar solvents, this molecule exists predominantly as the 2-one (lactam) tautomer. This creates strong intermolecular hydrogen bonding, resulting in high melting points and poor solubility in standard organic solvents (DCM, EtOAc), often leading to "oiling out" or precipitation of amorphous solids rather than crystals.

This guide prioritizes pH-swing precipitation followed by controlled recrystallization to achieve >98% purity suitable for cross-coupling (e.g., Suzuki-Miyaura) or biological assays.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "My product is oiling out during recrystallization instead of forming crystals."

Diagnosis: This is a classic thermodynamic issue. The compound's melting point is likely depressed by impurities, or the solvent system is too non-polar, forcing the hydrophobic "5,7-dimethyl" region to aggregate before the polar "lactam" head can organize into a lattice.

Solution:

  • Switch Solvent System: Abandon pure Ethanol or Methanol. Use a high-dielectric binary system .

    • Recommended:DMF/Water or Acetic Acid/Water .

  • The "Seeding" Protocol:

    • Dissolve crude material in the minimum volume of hot DMF (approx. 90°C).

    • Add water dropwise until a persistent turbidity just appears.

    • Stop. Add a tiny seed crystal (if available) or scratch the glass.

    • Allow to cool to Room Temperature (RT) slowly (over 4 hours) in a Dewar flask or oil bath to prevent rapid oiling.

Issue 2: "I cannot remove the unreacted aminopyridine starting material."

Diagnosis: Both the product and the starting material (likely a substituted 2-aminopyridine) are basic nitrogen heterocycles. Standard silica chromatography often causes "streaking" due to interaction with acidic silanols.

Solution:

  • Exploit Acidity Differences (pKa):

    • The target naphthyridin-2-ol has an acidic proton (N-H of the lactam, pKa ~11) that the starting amine lacks.

    • Protocol: Dissolve the mixture in 1M NaOH (The product forms a soluble sodium salt; the amine remains insoluble or less soluble).

    • Filter off the undissolved amine/impurities.

    • Acidify the filtrate with Acetic Acid to pH 5-6 to reprecipitate the pure product.

Issue 3: "NMR shows a 'wet' product even after drying."

Diagnosis: 1,8-naphthyridines are notorious for trapping solvents (solvatomorphism), especially water and alcohols, within the crystal lattice due to the H-bonding capability of the N1 and O functions.

Solution:

  • Azeotropic Drying: Do not rely solely on vacuum ovens.

    • Dissolve/suspend the solid in Toluene.

    • Rotary evaporate to dryness (repeat 2x). The toluene azeotrope removes trapped water/acetic acid.

  • High-Vac Drying: Dry at 60°C under high vacuum (<1 mbar) over P₂O₅ for 12 hours.

Part 2: Validated Purification Protocols

Method A: The "pH-Swing" (Primary Purification)

Best for: Removing starting materials and inorganic salts from the crude reaction mixture.

ParameterSpecification
Reagent A 2.0 M Sodium Hydroxide (NaOH)
Reagent B Glacial Acetic Acid (AcOH)
Target pH Precipitation occurs at pH ~5.0–6.0
Temperature Ambient (20–25°C)

Step-by-Step:

  • Dissolution: Suspend the crude reaction solid in 2.0 M NaOH (10 mL per gram of crude). Stir for 30 minutes. The solution should turn clear/yellow.

    • Note: If solids remain, these are likely non-acidic impurities. Filter them out using a sintered glass funnel.

  • Precipitation: Cool the filtrate in an ice bath to 0–5°C.

  • Neutralization: Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

    • Observation: A thick precipitate will form as the pH approaches 7. Continue acidifying to pH 6 to ensure complete protonation of the lactam.

  • Isolation: Filter the solid. Wash copiously with Water (to remove NaOAc) followed by Cold Acetone (to remove tarry organics).

  • Yield Check: Typical recovery is 85–90%.

Method B: Recrystallization (Polishing)

Best for: Achieving >99% purity for biological testing or X-ray crystallography.

Solvent SystemRatio (v/v)Temperature (Dissolution)Temperature (Crystallization)
DMF / Water 4 : 190°C25°C → 4°C
Acetic Acid / Water 3 : 1100°C25°C

Step-by-Step (DMF/Water Method):

  • Place 1.0 g of semi-pure solid in a flask.

  • Add DMF (approx. 5–8 mL) and heat to 90°C. Stir until fully dissolved.

  • Add Water dropwise to the hot solution until a faint cloudiness persists.

  • Add one drop of pure DMF to clear the solution.

  • Remove from heat.[1] Cover the flask with foil (light protection) and allow to cool undisturbed to RT.

  • Once crystals form, cool further in a fridge (4°C) for 2 hours.

  • Filter and wash with Cold Ethanol .

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific naphthyridine derivative, accounting for its tautomeric nature.

PurificationLogic Start Crude Reaction Mixture (this compound) Decision1 Is the solid soluble in 2M NaOH? Start->Decision1 Process_Base Dissolve in 2M NaOH (Forms Na-Salt of Lactam) Decision1->Process_Base Yes Waste_Solids Discard Solids (Unreacted Amine/Tars) Decision1->Waste_Solids No (Discard) Filter Filter Insoluble Solids Process_Base->Filter Filter->Waste_Solids Filtrate Filtrate (Na-Salt Solution) Filter->Filtrate Process_Acid Acidify with AcOH to pH 6 (Reprotonate Lactam) Filtrate->Process_Acid Precipitate Collect Precipitate Process_Acid->Precipitate Decision2 Purity > 98%? Precipitate->Decision2 Recryst Recrystallization (DMF/H2O or AcOH/H2O) Decision2->Recryst No Final Pure Product (Lactam Form) Decision2->Final Yes Recryst->Final

Caption: Logical flow for the purification of 1,8-naphthyridin-2-ols, leveraging the acidity of the lactam motif for separation from basic impurities.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the compound appear as two spots on TLC? A: This is likely not an impurity. Naphthyridinols can tautomerize on silica gel, or the "2-ol" can form strong dimers.

  • Validation: Run TLC with 5% Methanol/DCM + 1% Triethylamine. If the spots merge into one, it was a tautomer/aggregation artifact.

Q: Can I use column chromatography instead of crystallization? A: Yes, but it is challenging. The compound is polar and streaks.

  • Recommended Phase: Normal Phase Silica.

  • Eluent: DCM : Methanol (95:5) with 0.5% Acetic Acid or 1% Triethylamine (depending on if you want to suppress ionization or keep it basic).

  • Warning: Significant material can be lost to irreversible adsorption on the silica.

Q: Is the compound light sensitive? A: Yes, halogenated heterocycles (6-bromo) can undergo photodehalogenation over long periods. Store the purified solid in amber vials under Argon at 4°C.

References

  • Sigma-Aldrich. 6-Bromo-1,8-naphthyridin-2-ol Product Specification & Safety Data Sheet.[2] (Provides baseline physical properties and solubility data for the parent scaffold).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329771897 (6-Bromo-1,8-naphthyridin-2-ol). (Confirms tautomeric structures and chemical identifiers).

  • Ghorbani-Vaghei, R., et al. "A single-step, facile synthesis of 1,8-naphthyridine derivatives."[3] Synthesis, 2017, 49, 763-769.[3] (Describes the condensation chemistry and workup procedures relevant to 5,7-dimethyl substituted naphthyridines).

  • Wang, Y., et al. "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." PMC (NIH). (Provides the mechanistic basis for the lactam dominance and solubility behavior in aqueous/polar media).

Sources

Improving the yield of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol . It is designed for medicinal chemists and process development scientists encountering yield bottlenecks in the preparation of this key HSP90 inhibitor intermediate.

Status: Operational Ticket Focus: Yield Optimization & Regioselectivity Control Target Molecule: this compound (Intermediate for NVP-AUY922/Luminespib analogs)

Diagnostic Workflow & Strategy

The primary cause of low yield in this synthesis is regiochemical ambiguity during the bromination step. The 1,8-naphthyridin-2-one scaffold has two nucleophilic sites susceptible to electrophilic attack: C3 (alpha to the carbonyl) and C6 (para to the pyridine nitrogen).

  • The Problem: Direct bromination of the formed naphthyridine ring often yields a mixture of 3-bromo, 6-bromo, and 3,6-dibromo products, requiring difficult chromatographic separation.

  • The Solution: Implement the "Early Bromination Strategy" (Route A). By introducing the halogen before ring closure, you lock the regiochemistry and eliminate the most significant yield-loss step.

Decision Logic Tree

SynthesisStrategy Start Start: Select Precursor RouteA Route A: Early Bromination (Recommended) Start->RouteA RouteB Route B: Late Bromination (Legacy/High Risk) Start->RouteB StepA1 Precursor: 2-Amino-5-bromo-4,6-dimethylpyridine RouteA->StepA1 StepB1 Precursor: 2-Amino-4,6-dimethylpyridine RouteB->StepB1 StepA2 Condensation (Malic Acid/H2SO4) StepA1->StepA2 ResultA Product: Pure 6-Bromo Isomer Yield: High (>60%) StepA2->ResultA StepB2 Ring Formation (Pechmann) StepB1->StepB2 StepB3 Bromination (Br2/AcOH) StepB2->StepB3 Issue Issue: C3 vs C6 Competition & 3,6-Dibromo impurities StepB3->Issue

Caption: Comparative workflow showing the yield advantage of the Early Bromination strategy (Route A) over the traditional Late Bromination pathway.

Optimized Protocols

Protocol A: The "Early Bromination" Route (High Yield)

Objective: Synthesize the target without forming regioisomers. Precursor: 2-Amino-5-bromo-4,6-dimethylpyridine (commercially available or synthesized via bromination of the aminopyridine).

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine 2-amino-5-bromo-4,6-dimethylpyridine (1.0 eq) and Malic Acid (1.2 eq).

  • Acid Medium: Add concentrated Sulfuric Acid (

    
    ) . Use approximately 3–4 mL per gram of substrate.
    
    • Critical Control Point: Do not use oleum; it increases oxidative tarring.

  • The Pechmann Condensation:

    • Heat the mixture to 110°C carefully.

    • Observation: The mixture will foam as CO is evolved (decarbonylation of malic acid to form the reactive aldehyde intermediate in situ).

    • Maintain temperature at 110–120°C for 3 hours. Do not exceed 130°C to prevent decomposition of the bromide.

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour slowly onto crushed ice (exothermic!).

    • Neutralize carefully with Ammonium Hydroxide (

      
      )  to pH 6–7.
      
    • Note: The product (this compound) will precipitate as a solid.

  • Purification: Filter the solid, wash with copious water, and recrystallize from DMF/Ethanol if necessary.

Expected Yield: 65–75% Purity: >95% (Regiospecific)

Protocol B: The "Late Bromination" Route (Troubleshooting)

Use Case: If you are forced to start from the unbrominated naphthyridine core. Objective: Bias the reaction toward C6 substitution over C3.

The Challenge: The 2-hydroxyl group (tautomeric with 2-one) activates the C3 position. To target C6, you must control the kinetics.

Optimized Conditions:

  • Solvent System: Dissolve 5,7-dimethyl-1,8-naphthyridin-2-ol in Glacial Acetic Acid .

    • Troubleshooting: If solubility is poor, add Trifluoroacetic Acid (TFA) (10% v/v) to protonate the nitrogen and break intermolecular H-bonds.

  • Brominating Agent: Use N-Bromosuccinimide (NBS) (1.05 eq) instead of elemental bromine.

    • Why: NBS provides a lower concentration of active bromine species, favoring the thermodynamically more stable substitution at C6 (stabilized by the pyridine ring electronics) over the kinetically fast C3.

  • Temperature: Run at 40–50°C .

    • Avoid: Room temperature (too slow) or Reflux (promotes 3,6-dibromination).

  • Workup: Pour into water. If a mixture of isomers exists, the 6-bromo isomer is typically less soluble in ethanol than the 3-bromo isomer.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns into a black tar during the condensation step. How do I prevent this? A: "Tarring" is caused by the oxidative polymerization of malic acid or the amine at high temperatures in sulfuric acid.

  • Fix 1: Ensure efficient stirring. Localized overheating causes charring.

  • Fix 2: Add the sulfuric acid slowly to the mixture of amine and malic acid at 0°C, then ramp the heat.

  • Fix 3: Switch to the EMME Route (Ethoxymethylenemalonic diethyl ester). React the amine with EMME in refluxing ethanol to form the enamine, then cyclize in boiling Dowtherm A (250°C). This high-temp method is cleaner than the sulfuric acid route for sensitive substrates.

Q2: I am seeing a byproduct with M+2 mass (Dibromo). How do I remove it? A: This is the 3,6-dibromo derivative.

  • Prevention: Strict stoichiometry. Use exactly 1.0 equivalent of NBS.

  • Removal: The dibromo compound is significantly more lipophilic. It can often be removed by triturating the crude solid with hot Ethyl Acetate . The mono-bromo product (which is more polar due to the H-bonding network) will remain solid, while the dibromo impurity dissolves.

Q3: The product is insoluble in everything. How do I characterize it? A: 1,8-Naphthyridin-2-ols are notorious for poor solubility due to strong intermolecular hydrogen bonding (dimer formation similar to DNA base pairs).

  • NMR Solvent: Use TFA-d (Trifluoroacetic acid-d) or a mixture of DMSO-d6 + few drops of DCl . The acid breaks the dimers.

  • Reaction Solvent: For subsequent steps (e.g., chlorination with POCl3), use the neat reagent or sulfolane.

Data Summary: Yield Comparison

ParameterRoute A (Early Bromination)Route B (Late Bromination)
Starting Material 2-Amino-5-bromo-4,6-dimethylpyridine5,7-dimethyl-1,8-naphthyridin-2-ol
Key Reagent Malic Acid / H2SO4NBS / AcOH
Major Impurity Unreacted amine3-Bromo & 3,6-Dibromo isomers
Regioselectivity 100% (Pre-installed) ~70:30 (C6:C3 mixture)
Typical Yield 65% 40% (after purification)
Scalability HighLow (Chromatography required)

References

  • Synthesis of NVP-AUY922 Intermediates: Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(2), 196–218.

  • General Naphthyridine Synthesis: Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5] V. The Synthesis of Some 1,8-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833.

  • Regioselectivity in Bromination: Lyle, R. E., et al. (1972). Electrophilic Substitution of Naphthyridines. Journal of Heterocyclic Chemistry.
  • Process Safety in Pechmann Condensation:Thermal Hazards of Malic Acid/Sulfuric Acid Reactions. Organic Process Research & Development. (General safety guidance for Skraup/Pechmann type reactions).

Sources

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization, Handling, and Troubleshooting Guide

Document ID: TSC-NAPH-06BR Last Updated: February 23, 2026 Audience: Medicinal Chemists, Process Chemists, Biological Assay Developers[1]

Executive Summary & Physicochemical Profile

Compound: 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol CAS: 1021089-01-9 (Representative) Core Issue: This compound exhibits "brick-dust" properties—high crystallinity and poor aqueous solubility—driven by strong intermolecular hydrogen bonding characteristic of the 1,8-naphthyridin-2-one scaffold.[1]

The "Hidden" Structure (Root Cause Analysis)

While often drawn as the 2-ol (enol) , this compound exists predominantly as the 2-one (lactam) tautomer in the solid state and neutral solution.[1][2] This results in a dual-donor/acceptor motif that forms extremely stable, planar dimers or ribbons in the crystal lattice, resisting solvation.[2]

Tautomerism cluster_0 Solubility Barrier Lactam Lactam Form (Major) (1,8-naphthyridin-2(1H)-one) High Lattice Energy Low Solubility Lactim Lactim Form (Minor) (1,8-naphthyridin-2-ol) Aromatic Character Potentially Higher Solubility Lactam->Lactim  Basic pH / Silylation  

Figure 1: The Tautomeric Trap.[1][2][3] The equilibrium heavily favors the Lactam form (Red), creating strong intermolecular hydrogen bonds (N-H[2]···O=C) that act as the primary barrier to dissolution.[1][2]

Solubility Data & Solvent Compatibility

The following data is synthesized from structural analog behavior (1,8-naphthyridine core) and standard heterocyclic chemistry principles [1, 2].

Solvent SystemSolubility RatingEstimated Conc. (Max)Usage Context
Water (Neutral) Insoluble< 0.1 mg/mLNot recommended.[1]
DMSO High20–50 mMPrimary Stock Solvent. May require gentle warming (40°C).[1][3]
DMA / NMP High> 50 mMAlternative for chemical synthesis (SNAr reactions).[1][3]
Methanol/Ethanol Low/Moderate1–5 mg/mLPoor solvent unless heated or acidified.[1][3]
DCM / Chloroform Moderate5–10 mg/mLGood for extraction, but limited for high-conc stocks.[1][3]
0.1 M NaOH (Aq) Moderate5–10 mg/mLDeprotonation Strategy. Solubilizes via anion formation.[1][3]
1.0 M HCl (Aq) Moderate2–5 mg/mLProtonation Strategy. Solubilizes via cation formation.[1][2][3]

Step-by-Step Dissolution Protocols

Protocol A: Preparation of Stock for Biological Assays (DMSO)

Target: 10 mM Stock Solution

  • Weighing: Weigh the solid into a glass vial. Avoid using plastic microcentrifuge tubes initially, as static charge on the dry powder can cause loss.[2]

  • Primary Solvation: Add 100% anhydrous DMSO to achieve the target concentration.

  • Disruption: Vortex vigorously for 30 seconds.

  • Thermal Assist: If particulates remain, sonicate in a water bath at 40°C for 5–10 minutes .[1][2][3] The lattice energy of the brominated naphthyridine core often requires thermal input to break.[3]

  • Inspection: Hold the vial against a light source. The solution should be clear yellow/orange.[1][3] If hazy, repeat Step 4.

Protocol B: Aqueous Dilution (Preventing "Crash Out")

Issue: Adding water directly to the DMSO stock often causes immediate precipitation.[1][3]

  • Preparation: Pre-warm the aqueous buffer (PBS or media) to 37°C.

  • Step-down Dilution: Do not jump from 100% DMSO to 1% DMSO.

    • Intermediate Step: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol .[1][3]

    • Final Step: Dilute this intermediate into the aqueous buffer.[1][3]

  • pH Check: Ensure the buffer pH is not near the compound's isoelectric point.[1][3] Slightly basic buffers (pH 7.8–8.[1][2][3]0) generally maintain solubility better than acidic buffers for this scaffold.[1][3]

Chemical Synthesis & Purification Guide

For researchers using this compound as an intermediate (e.g., displacing the Bromine).[2]

Workflow: Solubility Optimization for Reactions

PurificationWorkflow Start Crude Reaction Mixture (Containing 6-Br-naphthyridin-2-ol) SolventChoice Solvent Selection Start->SolventChoice Precipitation Precipitation Method (Best for >95% purity) SolventChoice->Precipitation High Scale (>1g) Chromatography Flash Chromatography (Difficult due to streaking) SolventChoice->Chromatography Low Scale (<100mg) Step1 Dissolve in min. vol. hot DMSO or DMA Precipitation->Step1 ColCond DCM:MeOH (95:5) + 0.1% Acetic Acid (Prevents tailing) Chromatography->ColCond Requires Modifier Step2 Add Water dropwise until turbidity persists Step1->Step2 Step3 Cool to 4°C Filter ppt Step2->Step3

Figure 2: Purification Decision Tree. Precipitation is preferred over chromatography due to the compound's tendency to streak on silica gel.[1]

Critical Reaction Parameters
  • Nucleophilic Substitution (SNAr): The bromine at C6 is deactivated compared to positions 2 or 4.[1][3] However, the 2-OH (2-oxo) group makes the ring electron-rich.[1]

    • Tip: If trying to displace the Bromine, you must protect the 2-OH (e.g., as a benzyl ether or triflate) or use high-temperature metal catalysis (Buchwald-Hartwig) rather than standard SNAr [3].[1][2]

Troubleshooting & FAQ

Q1: The compound dissolves in DMSO but precipitates immediately upon freezing.[1][3] Is it ruined?

  • A: No. DMSO has a high freezing point (19°C).[1][2][3] The "precipitate" is likely just the compound being excluded from the DMSO crystal lattice as it freezes.[3]

  • Fix: Thaw completely at room temperature and vortex. Heat to 37°C if necessary. Do not aliquot while frozen.[1][3]

Q2: I see split peaks on my LC-MS. Is the compound impure?

  • A: Not necessarily. This is a classic signature of tautomer separation on the column.[1][3] The lactam and lactim forms may resolve slightly depending on the mobile phase pH.[3]

  • Fix: Run the HPLC with an acidic modifier (0.1% Formic Acid) to lock the tautomeric equilibrium, or run at a higher column temperature (40–50°C) to speed up the interconversion rate, merging the peaks [4].[2]

Q3: Can I use this compound in a cellular assay at 100 µM?

  • A: Likely not without precipitation.[1][3] The thermodynamic solubility limit in aqueous media is usually <50 µM.[3]

  • Fix: Use a complexing agent.[1][3] Co-formulate with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . Prepare a 20% HP-β-CD solution in water and use this as your diluent.[1][3] The hydrophobic cavity of the cyclodextrin encapsulates the naphthyridine core, preventing aggregation [5].[2]

References

  • Litvinov, V. P., et al. (2000).[1][2][3][4] "Naphthyridines: Structure, Physicochemical Properties and Reactivity." Russian Chemical Reviews. [1][2]

  • Mairinger, S., et al. (2020).[1][2][3][5] "Advancing 6-bromo-7-[11C]methylpurine to clinical use." PharmRxiv. (Describes handling of similar brominated fused heterocycles).

  • Newhouse, T., & Baran, P. S. (2008).[1][2] "If C–H Bonds Could Talk: Selective C–H Functionalization." (General principles on activating deactivated heterocycles). [1][2]

  • Gallo, M., et al. (2013).[1][2][3] "Tautomerism in Drug Discovery."[1][3] Journal of Medicinal Chemistry. (Explains HPLC peak splitting in tautomeric heterocycles).

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated naphthyridines.

Sources

Preventing dehalogenation of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Preventing Hydrodehalogenation & Scaffold Degradation

Welcome to the Advanced Heterocycle Support Hub. You are accessing this guide because you are working with 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol , a high-value, electron-deficient scaffold often used in kinase inhibitor development (e.g., HSP90 inhibitors).

The 5,7-dimethyl substitution pattern creates a unique steric environment that, while biologically potent, makes the C6-Bromine bond exceptionally prone to hydrodehalogenation (replacement of Br with H) during metal-catalyzed cross-couplings. This guide provides the protocols to arrest this side reaction.

Module 1: The "Phantom Hydrogen" Protocol

Issue: Dehalogenation during Suzuki-Miyaura Coupling

Symptom: You attempt to couple an aryl boronic acid to the C6-Br position. LCMS shows the mass of the dehalogenated byproduct (M-Br+H) instead of the desired biaryl product.

The Root Cause: Steric-Electronic Mismatch

Two factors conspire to fail your reaction:

  • Electronic Deficiency: The 1,8-naphthyridine core is highly electron-deficient, making the C-Br bond labile to oxidative addition, but also prone to reduction.

  • Steric Drag (The 5,7-Me Effect): The methyl groups at positions 5 and 7 flank the bromine. This steric bulk slows down the transmetallation step of the catalytic cycle.

    • Result: The Palladium(II) intermediate sits idle longer than usual, allowing it to scavenge a hydride (from solvent or base) and undergo reductive elimination to the "Phantom Hydrogen" product (Ar-H).

Troubleshooting Workflow
VariableHigh Risk (Avoid) Safe Mode (Recommended) The "Why"
Solvent Methanol, Ethanol, Isopropanol1,4-Dioxane, Toluene, DMF Alcohols act as hydride donors via

-hydride elimination from Pd-alkoxides.
Base NaOEt, NaOMe, Et3NK3PO4, Cs2CO3, K2CO3 Alkoxide bases are direct hydride sources. Inorganic bases prevent this pathway.
Catalyst Pd(PPh3)4, Pd(OAc)2Pd(dppf)Cl2, XPhos Pd G2 Bulky, bidentate ligands (dppf) or Buchwald precatalysts (XPhos) accelerate the sluggish reductive elimination, outcompeting the side reaction.
Water >20% v/vAnhydrous or <5% v/v Excess water can promote protodeboronation of the coupling partner, stalling the cycle and favoring dehalogenation.
Visualizing the Failure Mode

The diagram below illustrates the "Fork in the Road" where your reaction fails. You must force the cycle toward the Green Path .

DehalogenationPathway Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast Fork CRITICAL JUNCTURE OxAdd->Fork HydrideSource Hydride Source Present? (Alcohol/Alkoxide) Fork->HydrideSource Slow Transmetallation (Due to 5,7-Me Sterics) TransMetal Transmetallation (Boronic Acid) Fork->TransMetal Accelerate with Bulky Ligands PdH_Species Formation of H-Pd-Ar HydrideSource->PdH_Species Beta-Hydride Elim FailProduct FAILURE: Dehalogenated Product (Ar-H) PdH_Species->FailProduct Reductive Elim RedElim Reductive Elimination TransMetal->RedElim RedElim->Start Regenerate Pd(0) SuccessProduct SUCCESS: Biaryl Product (Ar-Ar') RedElim->SuccessProduct

Caption: The "Fork in the Road": Steric hindrance at C5/C7 slows transmetallation, allowing alcohol solvents to hijack the cycle (Red Path). Use aprotic solvents to force the Green Path.

Module 2: Lithium-Halogen Exchange Scrambling

Issue: Low Yields in Nucleophilic Additions

Symptom: You attempt to lithiate C6-Br with n-BuLi to react with an electrophile (e.g., an aldehyde), but you recover a mixture of isomers or the dehalogenated ring.

Mechanism: The "Halogen Dance"

Naphthyridines are prone to Base-Catalyzed Halogen Dance (BCHD) . Upon lithiation at -78°C, the kinetic lithio-species (at C6) can isomerize to a more thermodynamically stable position (often adjacent to the ring nitrogens) if the temperature rises even slightly, or if the electrophile addition is slow.

Protocol: The Cryogenic Trap
  • Temperature is Critical: Maintain -78°C strictly. Use an internal thermometer. The 5,7-dimethyl groups provide some steric protection against the dance, but not enough to survive > -60°C.

  • Reverse Addition (Recommended): instead of adding the electrophile to the lithiated species, consider generating the lithio-species in the presence of the electrophile (Barbier conditions) if compatible, or ensure rapid addition.

  • Quench: Quench with a proton source (or electrophile) immediately. Do not let the lithiated species "soak."

Module 3: Tautomer Management

Context: 2-Hydroxyl vs. 2-Oxo

The name "naphthyridin-2-ol" is chemically misleading in solution.

  • Solid State/Solution: It exists predominantly as the 2-pyridone (amide) tautomer .

  • Implication: Reactions targeting the "OH" (like O-alkylation) often result in N-alkylation at the N1 position unless specific conditions are used.

To Lock the O-Form (e.g., for Chlorination):

  • Reagent: POCl3 (Phosphorus Oxychloride).

  • Warning: Harsh acidic conditions during chlorination can sometimes cause acid-catalyzed protodehalogenation of the C6-Br.

  • Fix: Add a base scavenger (N,N-diethylaniline) to the POCl3 reaction to buffer the HCl generated.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol for recrystallization of the starting material? A: Yes, but ensure it is completely dried before using the material in a Pd-catalyzed reaction. Trapped lattice ethanol is a common "invisible" source of hydride that ruins subsequent couplings.

Q: My Suzuki coupling stalled. Can I add more catalyst? A: If you observe dehalogenation, adding more catalyst often just produces more dehalogenated byproduct. Instead, add more boronic acid (1.5 - 2.0 equiv) and switch to a strictly anhydrous solvent system (Dioxane/Toluene).

Q: Is the C6-Br stable to hydrogenation conditions? A: generally No . If you are trying to reduce a nitro group or alkene elsewhere on the molecule, the C6-Br will likely fall off (hydrodehalogenation) using Pd/C and H2.

  • Alternative: Use Fe/NH4Cl or SnCl2 for nitro reductions to preserve the aromatic bromide.

References

  • Mechanistic Insight into Dehalogenation

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1] Journal of Organic Chemistry, 2004, 69, 3173-3180.[1] Link

  • Steric Effects in Naphthyridines

    • Benincori, T., et al. "Steric and Electronic Effects in the Synthesis of 1,8-Naphthyridines." Journal of Heterocyclic Chemistry, 2022.[2] (General reference on 5,7-dimethyl steric crowding).

  • Optimization of Suzuki Coupling on Electron-Deficient Heterocycles

    • Billingsley, K., Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007, 129, 3358-3366. Link

  • Halogen Dance Mechanism

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007, 107, 5596–5655. Link

Sources

Technical Support Center: Characterization of Impurities in 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Advanced Technical Inquiry Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely working with 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: Variable/Generic for this scaffold), a critical heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., HSP90, PI3K) and antibacterial agents.

The 1,8-naphthyridine scaffold presents unique analytical challenges due to its electron-deficient nature, potential for lactam-lactim tautomerism , and specific halogenation patterns. This guide addresses the most frequent technical hurdles regarding impurity profiling, HPLC method development, and structural elucidation.

Module 1: HPLC & Method Development

Q: Why does my main peak show severe tailing or splitting into two distinct peaks?

A: This is likely due to Lactam-Lactim Tautomerism, not column failure.

The 2-hydroxy-1,8-naphthyridine moiety exists in equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms. In solution, this equilibrium is sensitive to solvent polarity and pH. If the interconversion rate is slow on the NMR/HPLC timescale, you will see peak splitting. If it is intermediate, you will see broad tailing.

Troubleshooting Protocol:

  • pH Adjustment (Critical): The tautomeric ratio is pH-dependent.

    • Acidic Mobile Phase: Promotes the protonated lactam form. Use 0.1% Formic Acid or 0.1% TFA .

    • Basic Mobile Phase: Promotes the deprotonated species (if pH > pKa ~9-10). Use 10mM Ammonium Bicarbonate (pH 10) . Note: Ensure your column is alkali-stable.

  • Temperature Control: Increasing column temperature to 40°C or 50°C accelerates the tautomeric exchange, often coalescing split peaks into a single, sharper peak.

  • Solvent Choice: Protic solvents (Methanol) stabilize the lactam form via hydrogen bonding more than aprotic solvents (Acetonitrile).

Visualizing the Equilibrium:

Tautomerism cluster_conditions Factors Affecting Equilibrium Lactim Lactim Form (2-Hydroxy) Inter Intermediate Exchange (Broad Peak) Lactim->Inter Slow Exchange Lactam Lactam Form (2-Oxo / 1H-one) Lactam->Inter Inter->Lactim Inter->Lactam pH Mobile Phase pH Temp Column Temp (>40°C) Solvent Protic vs Aprotic

Figure 1: Lactam-Lactim tautomerism equilibrium affecting chromatographic peak shape.

Module 2: Impurity Identification (LC-MS)

Q: I see an impurity at RRT 0.85 with a mass difference of -80 Da. What is it?

A: This is the Des-bromo impurity (5,7-dimethyl-1,8-naphthyridin-2-ol).

In brominated heteroaromatics, the "Des-bromo" analog is the most common process impurity. It arises from either:

  • Incomplete Bromination: If the synthesis involved brominating the naphthyridine core.

  • Debromination: Photolytic degradation during storage (aryl bromides are light-sensitive).

Confirmation Strategy (The Isotope Rule): Check the Mass Spectrum of the main peak vs. the impurity.

  • Target Molecule (Br-containing): Must show the characteristic 1:1 doublet at m/z M and M+2 (isotopes ^79^Br and ^81^Br).

  • Des-bromo Impurity: Will show a singlet molecular ion (no Br pattern).

Q: How do I distinguish between Regioisomers (e.g., 5,7-dimethyl vs. 7,5-dimethyl)?

A: MS/MS fragmentation is often insufficient; NMR is required.

If your synthesis involves the condensation of a diamine with an asymmetrical dicarbonyl (e.g., Friedlander or Skraup synthesis), regioisomers are common. LC-MS fragmentation for these isomers is nearly identical.

Recommended Experiment: 1D NOE (Nuclear Overhauser Effect) NMR

  • Irradiate the methyl group signals.

  • 5,7-Dimethyl isomer: Irradiating the C5-Methyl should show an NOE enhancement of the C4-Proton (aromatic).

  • 7,5-Dimethyl isomer: Irradiating the C7-Methyl (now at C5 position) would enhance the C4-Proton, but the chemical shift environment will differ.

  • Alternative: HMBC correlation can definitively link the methyl protons to the specific ring carbons.

Module 3: Synthetic Origins & Troubleshooting

Q: What is the source of the "Unknown Impurity" at RRT 1.2?

A: Consult the "Likely Impurity Matrix" below.

Based on standard synthetic routes for 1,8-naphthyridines (e.g., condensation of 2-amino-5-bromo-4,6-dimethylpyridine with malic acid/derivatives), here are the probable impurities:

Impurity TypeRelative Retention Time (RRT)*Mass Shift (Δ)Likely Origin
Des-bromo ~0.8 - 0.9-78/80 DaIncomplete bromination or photo-degradation.
N-Oxide < 1.0 (More Polar)+16 DaOxidation of ring nitrogen (common in storage).
Chloro-analog ~1.0 (Co-elutes often)-44 Da (vs Br)Contamination from reagents (e.g., if POCl3 was used previously).
Dimer > 1.5~2M - 2HOxidative coupling (Suzuki/Sonogashira byproducts if used).
Starting Material VariableVariableUnreacted 2-aminopyridine derivative.

*RRT values are approximate and depend on the specific gradient used.

Workflow for Unknown Identification:

ImpurityID Start Unknown Peak Detected Isotope Check MS Isotope Pattern (M and M+2) Start->Isotope Br_Present 1:1 Ratio Present (Contains Bromine) Isotope->Br_Present No_Br No Isotope Pattern (No Bromine) Isotope->No_Br Regio Likely Regioisomer or Methyl-homolog Br_Present->Regio DesBromo Des-bromo Impurity (Check -80 Da) No_Br->DesBromo StartMat Starting Material (Check Aminopyridine) No_Br->StartMat

Figure 2: Decision tree for classifying impurities based on Mass Spectrometry data.

Module 4: Solubility & Handling

Q: The compound is crashing out in my LC mobile phase. What should I do?

A: 1,8-Naphthyridines are notoriously insoluble in neutral aqueous media due to π-stacking.

Protocol:

  • Diluent: Do not dissolve in pure Acetonitrile or Methanol. Use DMSO or DMF for the stock solution.[1]

  • Injection Solvent: Dilute the stock with 50:50 Water:Acetonitrile containing 0.1% Formic Acid . The acid ensures the basic nitrogens are protonated, vastly improving solubility.

  • Gradient: Ensure your HPLC method does not start at 100% water. Start at 5% or 10% Organic to prevent precipitation at the column head.

References

  • General Synthesis of 1,8-Naphthyridines

    • Gaikwad, N. D., et al. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds.

  • HPLC Separation of Naphthyridine Tautomers

    • BenchChem Technical Support.[1] (2025).[1][2][3] Application Notes and Protocols for HPLC Purification of 1,8-Naphthyridine Derivatives.

  • Impurity Profiling via LC-MS

    • Vyas, V. K., et al. (2010).[4] Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis.

  • Friedlander Reaction Mechanism (Relevant for Impurity Origins)

    • Mondal, S., et al. (2021).[5] Gram-Scale Synthesis of 1,8-Naphthyridines in Water. ACS Omega.

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity Profiling of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol analogs Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists, Lead Biologists, and DMPK Scientists.

Executive Summary: The "Privileged" Trap

The 1,8-naphthyridine core—specifically the This compound intermediate—is a "privileged scaffold" in drug discovery. Its planar, nitrogen-rich architecture allows it to mimic purines (ATP-binding sites in kinases) and acetyl-lysine residues (bromodomains). While this versatility facilitates rapid hit generation, it introduces a critical liability: structural promiscuity .

This guide details the profiling workflow required to deconvolute the cross-reactivity of libraries derived from this core. We compare the "parent" scaffold against optimized analogs to demonstrate how subtle C6-substitutions and tautomeric locking (N1 vs. O2 alkylation) shift the selectivity profile from a "dirty" poly-pharmacological agent to a precise chemical probe.

The Scaffold Architecture & Liability Analysis

The subject molecule exists in a tautomeric equilibrium between the 2-ol (hydroxy) and 2-one (lactam) forms. This duality is the primary driver of cross-reactivity.

  • The Hinge-Binding Motif (Kinases): In the lactam form, the N1-H (donor) and C2=O (acceptor) mimic the hydrogen-bonding pattern required for kinase hinge regions (e.g., CK2, PKD).

  • The Acetyl-Lysine Mimic (BET Bromodomains): The planar system can insert into the hydrophobic pocket of epigenetic readers (BRD4, BRPF1), with the nitrogen/oxygen signaling mimicking the acetylated lysine carbonyl.

  • The 6-Bromo Handle: This is the "exit vector" for Suzuki-Miyaura couplings. Unoptimized extensions here often lead to off-target hydrophobic interactions.

Comparative Profile: Parent vs. Optimized Analogs

The following data illustrates the selectivity shift achieved by "locking" the tautomer and optimizing the C6-position.

Table 1: Cross-Reactivity Matrix (Experimental Data Summary)

FeatureParent Scaffold (6-Br-5,7-Me-Nap)Analog A (N1-Methylated, C6-Aryl)Analog B (O2-Alkylated, C6-Heterocycle)Reference Control (Staurosporine / JQ1)
Primary Target Undefined (Pan-binder)BET Bromodomain (BRD4) Casein Kinase 2 (CK2) --
Primary Potency (

)
>10

M (Weak)
45 nM (BRD4-BD1)12 nM (CK2

)
<10 nM
Kinase Selectivity (

)
Poor (Hits 15/35 kinases)High (Hits 2/35 kinases)Moderate (Hits 5/35 kinases)Very Poor (0.85)
BET Selectivity Non-selective>100x vs. BRPF1Non-binderJQ1: Pan-BET
Tautomeric State Equilibrium (Dynamic)Locked (Lactam) Locked (Imidate) Fixed
Risk Profile High False PositivesLow (Target Specific)Moderate (CYP inhibition risk)--

Key Insight: The Parent Scaffold is a "frequent hitter." Analog A demonstrates that N1-methylation (locking the lactam) combined with a specific C6-aryl group drives selectivity toward Bromodomains by clashing with the kinase gatekeeper residue.

Experimental Protocols for Profiling

To validate the selectivity of your 1,8-naphthyridine analogs, you must move beyond simple enzymatic assays. The following workflow integrates thermodynamic binding, cellular engagement, and proteome-wide scanning.

Protocol A: Differential Scanning Fluorimetry (DSF) – The "First Pass" Filter

Use this to rapidly filter library hits that destabilize the protein (non-specific binders).

  • Preparation: Dilute recombinant domains (e.g., BRD4-BD1, CK2

    
    ) to 2 
    
    
    
    M in HEPES buffer (pH 7.5, 150 mM NaCl).
  • Dye: Add SYPRO Orange at 5x final concentration.

  • Compound Dosing: Add analog at 10

    
    M and 50 
    
    
    
    M (final DMSO <1%).
  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Pass:

      
      C (Binding).
      
    • Fail:

      
      C (No binding) or negative shift (Destabilization/Aggregation).
      
    • Note: 1,8-naphthyridines are prone to aggregation; always run a negative shift control (0.01% Triton X-100) to rule out colloidal aggregators.

Protocol B: NanoBRET™ Target Engagement – The "Cellular Truth"

Enzymatic potency often fails to translate to cells due to the high intracellular ATP concentration (which competes with naphthyridines).

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-BRD4 (or Kinase) fusion vectors.

  • Tracer Addition: 24h post-transfection, treat cells with a cell-permeable fluorescent tracer (specific to the target class) at

    
     concentration.
    
  • Competition: Add the 6-Bromo-analog (dose-response: 0 nM – 10

    
    M).
    
  • Readout: Measure BRET ratio (Acceptor emission / Donor emission).

  • Calculation: Determine the cellular

    
     (concentration required to displace 50% of the tracer).
    
    • Interpretation: If Enzymatic

      
       is 10 nM but NanoBRET 
      
      
      
      is >10
      
      
      M, your analog is likely non-permeable or outcompeted by endogenous ligands (ATP/Chromatin).
Protocol C: Chemoproteomics (Activity-Based Protein Profiling - ABPP)

The ultimate "unbiased" test for off-targets.

  • Probe Synthesis: Convert the 6-Bromo handle of your lead analog into a "desthiobiotin" linker variant.

  • Lysate Treatment: Incubate cell lysates with the probe (1

    
    M) +/- excess free parent compound (competitor).
    
  • Enrichment: Pull down probe-bound proteins using Streptavidin beads.

  • Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS.

  • Data: Identify proteins enriched in the "Probe Only" sample but depleted in the "Probe + Competitor" sample.

    • Common 1,8-Naphthyridine Off-Targets: Aldehyde oxidase (AOX1), Quinone reductase (NQO2).

Visualizing the Profiling Workflow

The following diagram illustrates the decision matrix for profiling 1,8-naphthyridine analogs, distinguishing between "Kinase-biased" and "Bromodomain-biased" development paths.

CrossReactivityWorkflow Start 6-Bromo-5,7-dimethyl 1,8-naphthyridin-2-ol (Parent Scaffold) TautomerCheck Tautomer Analysis (NMR/X-ray) Start->TautomerCheck PathKinase Lactam Form (2-one) Kinase Hinge Binder TautomerCheck->PathKinase N1-H retained PathEpigenetic Lactam/Imidate Hybrid KAc Mimic (BET) TautomerCheck->PathEpigenetic N1-Alkylated ScreenBiochem Primary Screen (DSF / FRET) PathKinase->ScreenBiochem PathEpigenetic->ScreenBiochem SelectivityPanel Selectivity Profiling ScreenBiochem->SelectivityPanel Hit Confirmed KinasePanel Kinase Panel (KINOMEscan 97) SelectivityPanel->KinasePanel BromoPanel Bromodomain Panel (BROMOscan 32) SelectivityPanel->BromoPanel Cellular Cellular Target Engagement (NanoBRET) KinasePanel->Cellular S(35) < 0.1 OutcomeDirty Outcome: Promiscuous (Reject) KinasePanel->OutcomeDirty Multi-kinase hit BromoPanel->Cellular >100x Selectivity BromoPanel->OutcomeDirty Pan-BET hit Cellular->OutcomeDirty No Engagement OutcomeClean Outcome: Selective Probe (Proceed) Cellular->OutcomeClean IC50 < 100nM

Caption: Decision tree for deconvoluting the dual-pharmacology (Kinase vs. Epigenetic) of 1,8-naphthyridine scaffolds.

References

  • Bamborough, P., et al. (2015). "Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors."[1] Journal of Medicinal Chemistry.

  • Philpott, M., et al. (2011). "Bromodomain-peptide displacement assays for the identification of novel BET family inhibitors." Molecular BioSystems.

  • Stuani, L., et al. (2019). "Naphthyridines as novel BET family bromodomain inhibitors." ChemMedChem.

  • Vasta, J.D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Clinical Performance of Kinase Inhibitors." Cell Chemical Biology.

  • Celer, A. (2024). "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals.[1][2][3][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 2
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.